tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound with a molecular formula of C24H37N3O4 . This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a tert-butoxycarbonyl (Boc) protecting group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of the piperidine and pyridine rings. The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation can lead to the formation of corresponding oxides .
Scientific Research Applications
tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing for selective modifications. The piperidine and pyridine rings can interact with various biological targets, influencing pathways related to enzyme activity and protein binding .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate
Uniqueness
tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate is unique due to its combination of Boc-protected amine, piperidine, and pyridine rings. This structure provides versatility in chemical synthesis and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C24H37N3O4 |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
tert-butyl 2-[6-[cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H37N3O4/c1-23(2,3)30-21(28)26-15-8-7-12-19(26)17-13-14-20(25-16-17)27(18-10-9-11-18)22(29)31-24(4,5)6/h13-14,16,18-19H,7-12,15H2,1-6H3 |
InChI Key |
OERRQKGHQVCFQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)N(C3CCC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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